molecular formula C8H16O2 B1431786 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol CAS No. 1423028-70-9

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol

Cat. No.: B1431786
CAS No.: 1423028-70-9
M. Wt: 144.21 g/mol
InChI Key: WXFNPCZRWOCQBQ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a cyclobutanol derivative characterized by the presence of methoxy and trimethyl groups on the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) to yield the desired cyclobutanol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the yield and purity of the compound while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2,2,3-trimethylcyclobutanone.

    Reduction: Formation of 3-methoxy-2,2,3-trimethylcyclobutane.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2,2,3-trimethylcyclobutanone
  • 3-Methoxy-2,2,3-trimethylcyclobutane
  • 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Uniqueness

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is unique due to the presence of both methoxy and trimethyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNPCZRWOCQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-70-9
Record name 3-methoxy-2,2,3-trimethylcyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Reactant of Route 2
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Reactant of Route 3
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Reactant of Route 4
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Reactant of Route 5
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Reactant of Route 6
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol

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